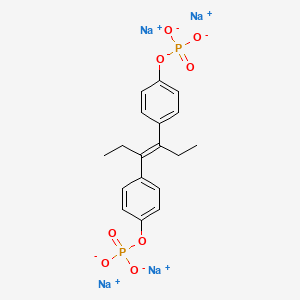

Tetrasodium (3E)-3-hexene-3,4-diyldi-4,1-phenylene bis(phosphate)

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tetrasodium;[4-[4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZAXRQNRRXUMY-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Na4O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963762 | |

| Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4719-75-9 | |

| Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Derivatization Studies of Fosfestrol Sodium

Methodologies for Fosfestrol (B1227026) Sodium Synthesis

The primary route for synthesizing fosfestrol involves the phosphorylation of diethylstilbestrol (B1670540). This process is designed to create a water-soluble prodrug form of DES. sgpharma.com

Chemical Reaction Pathways and Optimization for Research Yields

The synthesis of fosfestrol is achieved through the esterification of diethylstilbestrol with a phosphorylating agent, such as phosphoric acid. smolecule.com This reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the DES molecule are replaced by phosphate (B84403) groups.

Key aspects of this chemical pathway include:

Reactants : The foundational reactants are diethylstilbestrol and a phosphorylating agent like phosphoric acid. smolecule.com

Reaction Conditions : The process is conducted under controlled acidic conditions to facilitate the esterification.

Stoichiometry : Careful control of the stoichiometric ratio between DES and the phosphorylating agent is crucial to prevent incomplete esterification or over-phosphorylation.

pH Control : Strict pH management during the synthesis is necessary to mitigate the hydrolysis of the phosphate ester bonds.

Optimization of the synthesis for research yields often involves adjustments to solvent polarity, such as using specific ethanol-water ratios, to enhance the crystallization yield.

Purity Assessment and Isolation Techniques in Synthesis Research

Following the chemical synthesis, a multi-step purification and isolation process is employed to obtain a pure product.

Isolation Techniques:

Neutralization : The crude product is first neutralized to a pH range of 6.5–7.0 using sodium hydroxide (B78521).

Crystallization : The neutralized solution is then cooled in an ethanol-water mixture to induce the crystallization of fosfestrol as an off-white solid.

Filtration and Drying : Impurities are removed through vacuum filtration, and the final product is lyophilized to achieve a moisture content of less than 1%.

Purity Assessment: Several analytical methods are used to assess the purity of the synthesized fosfestrol.

| Analytical Technique | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) | Quantifies fosfestrol and its purity. | Typically uses a C18 column with UV detection at a wavelength of approximately 240-243 nm. researchgate.net |

| Thin-Layer Chromatography (TLC) | Detects residual impurities. | Often performed on silica (B1680970) gel plates with a mobile phase like chloroform-methanol (9:1) to identify byproducts such as unreacted DES or phosphate derivatives. |

| Capillary Electrophoresis | Determines fosfestrol concentration in formulations. | A reported method uses a 10 mM sodium tetraborate (B1243019) solution as the carrier electrolyte with detection at 240 nm. researchgate.net Linearity has been achieved in the range of 3-150 mg/L with a detection limit of 1 mg/L. researchgate.netresearchgate.net |

| Flow Injection Analysis (FIA) | Quantifies fosfestrol in pharmaceutical preparations. | One method involves on-line hydrolysis of fosfestrol by alkaline phosphatase and spectrophotometric determination of the resulting orthophosphate ions. researchgate.net |

These techniques ensure that the final product meets the required quality standards for research, with studies confirming potency retention of ≥98% and degradation products of <0.5% after 6 months under accelerated stability testing conditions.

Exploration of Synthetic Analogs and Related Phosphorylated Steroidal Estrogens

Research has extended beyond fosfestrol to include the synthesis and study of its analogs and other phosphorylated steroidal estrogens. The addition of phosphate groups is a common strategy to create water-soluble prodrugs that can be enzymatically converted to their active forms in the body. sgpharma.comnih.gov

Examples of related research areas include:

Polymeric Analogs : A polymer of fosfestrol, known as polydiethylstilbestrol phosphate, was developed for potential long-acting veterinary applications, though it was never commercialized. wikipedia.org

Other Phosphorylated Steroids : The principle of phosphorylation has been applied to other steroids to improve their properties. For instance, betamethasone (B1666872) sodium phosphate is a water-soluble derivative of the glucocorticoid betamethasone. nih.gov

Estradiol (B170435) Derivatives : The synthesis of various estradiol derivatives, such as 2-fluoroestradiol, has been explored in the context of cancer research. mdpi.com

Phosphorylation for Drug Delivery : Phosphorylation is a recognized chemical modification to enhance the aqueous solubility of drugs containing phenolic or alcoholic hydroxyl groups, facilitating their formulation and administration. nih.gov

The study of these analogs helps in understanding structure-activity relationships and developing new therapeutic agents. The enzymatic conversion of these phosphorylated compounds, often by phosphatases, is a key aspect of their mechanism of action. sgpharma.comfrontiersin.org

Advancements in Green Chemistry Approaches for Fosfestrol Sodium Synthesis

In recent years, there has been a move towards more environmentally friendly synthetic methods in pharmaceutical chemistry. For fosfestrol, advancements in green chemistry are being explored to reduce the environmental impact of its production.

A key area of innovation is the use of enzymatic processes. Recent research has investigated the use of phosphatases for the phosphorylation step. This biocatalytic approach offers several potential advantages over traditional chemical synthesis:

Reduced Energy Consumption : Enzymatic reactions often occur under milder conditions than their chemical counterparts.

Waste Reduction : Biocatalytic methods can be more specific, leading to fewer byproducts and less waste.

While still in the research phase, these green chemistry approaches represent a promising future direction for the synthesis of fosfestrol and other phosphorylated pharmaceuticals, aligning with the broader industry trend towards sustainable manufacturing practices.

Molecular and Cellular Mechanisms of Action of Fosfestrol Sodium

Enzymatic Activation and Biotransformation Pathways of Fosfestrol (B1227026) Sodium

Fosfestrol sodium is an inactive transport form of the potent estrogen diethylstilbestrol (B1670540) (DES). sgpharma.com Its therapeutic and cytotoxic effects are contingent upon its biotransformation into active metabolites. nih.govoup.com

Fosfestrol sodium, chemically diethylstilbestrol diphosphate (B83284), is a water-soluble derivative of DES. nih.govsgpharma.com The activation of this prodrug occurs through the enzymatic cleavage of its phosphate (B84403) groups, a reaction catalyzed by phosphatases. sgpharma.comresearchgate.net This process is particularly relevant in tissues with high phosphatase activity.

Acid phosphatases, which are found in high concentrations in prostate cancer cells, play a crucial role in this conversion, leading to a selective accumulation of the active compound, DES, within the target tissue. nih.gov Alkaline phosphatase also contributes to the hydrolysis of fosfestrol. researchgate.net The dephosphorylation process is sequential, first yielding diethylstilbestrol monophosphate and subsequently the fully active diethylstilbestrol. sgpharma.com This enzymatic conversion is essential for the cytotoxic effects of the drug. oup.com Studies have shown that after oral administration, fosfestrol is metabolized by enzymes in the gut wall, and the parent compound is not detectable in plasma. nih.gov

The primary and most significant active metabolite of fosfestrol sodium is diethylstilbestrol (DES). nih.gov Upon enzymatic dephosphorylation, DES becomes available to exert its biological effects. nih.govsgpharma.com In addition to DES, other metabolites are formed, including (Z,Z)-dienestrol and paroxypropione. wikipedia.org Further metabolism in the liver can lead to the formation of glucuronide and sulfate (B86663) conjugates of DES. nih.gov These metabolites, particularly DES and its oxidative forms, are key to the compound's activity. capes.gov.brnih.gov

Table 1: Key Metabolites of Fosfestrol Sodium

| Prodrug | Primary Active Metabolite | Other Metabolites | Conjugated Metabolites |

|---|---|---|---|

| Fosfestrol Sodium (Diethylstilbestrol diphosphate) | Diethylstilbestrol (DES) | (Z,Z)-Dienestrol, Paroxypropione, Diethylstilbestrol monophosphate | DES-glucuronide, DES-sulfate |

This table summarizes the main products resulting from the biotransformation of Fosfestrol Sodium.

Estrogen Receptor Agonism and Downstream Signaling Cascade Modulation

The active metabolite, diethylstilbestrol, is a potent estrogen receptor agonist, and its interaction with these receptors is central to its mechanism of action. capes.gov.brnih.gov

Diethylstilbestrol (DES) exhibits a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.orgcapes.gov.brnih.gov Its affinity is reported to be approximately 468% and 295% of that of estradiol (B170435) for ERα and ERβ, respectively. wikipedia.org Competition studies have confirmed that the apparent affinity of the estrogen receptor for DES is essentially the same as for the natural estrogen, 17β-estradiol. oup.com

Kinetic analyses reveal that DES forms a very stable complex with the estrogen receptor, characterized by a slow dissociation rate. pnas.orgpnas.org This stable interaction is consistent with its high affinity for the receptor. pnas.org The dissociation constant (Kd) for the DES-receptor interaction has been estimated to be in the nanomolar range, further indicating a strong binding relationship. oup.com

Table 2: Comparative Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Dissociation Characteristics |

|---|---|---|---|

| Diethylstilbestrol (DES) | ERα | ~468% | Slow dissociation, stable complex |

| Diethylstilbestrol (DES) | ERβ | ~295% | Slow dissociation, stable complex |

| 17β-Estradiol (E2) | ERα / ERβ | 100% | Rapid association, moderate dissociation |

This table provides a comparative overview of the binding characteristics of DES and the natural ligand Estradiol to estrogen receptors. wikipedia.orgpnas.orgpnas.org

Upon binding to estrogen receptors, DES initiates a cascade of downstream signaling events. capes.gov.broup.comnih.gov This includes both genomic and non-genomic pathways. oup.comnih.govaacrjournals.org

Genomic Pathway: The DES-receptor complex translocates to the nucleus, where it binds to hormone-responsive elements in the DNA. capes.gov.brnih.gov This interaction modulates the transcription of estrogen-responsive genes, leading to increased protein synthesis and cell proliferation in hormone-sensitive tissues. capes.gov.bropenbiotechnologyjournal.com In men, this estrogenic action leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testosterone (B1683101) production to castration levels.

Non-Genomic Pathway: DES can also activate rapid, membrane-initiated estrogen receptor signaling. oup.comnih.govaacrjournals.org This non-genomic pathway involves the activation of kinase cascades such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) and MAPK pathways. oup.comaacrjournals.org Activation of the PI3K/AKT pathway by DES can lead to the phosphorylation and subsequent inactivation of the histone methyltransferase EZH2. oup.comnih.gov This provides a direct link between DES-induced receptor signaling and the modulation of the epigenetic machinery, which can reprogram the expression of hormone-responsive genes. oup.comnih.govopenbiotechnologyjournal.com

Non-Receptor Mediated Cellular Interactions of Diethylstilbestrol Metabolites

Beyond its receptor-mediated actions, DES and its metabolites have been shown to exert direct cytotoxic effects that may not involve the estrogen receptor. capes.gov.brresearchgate.net These actions are particularly relevant at the higher concentrations achieved during therapy. sgpharma.com

Mitochondrial Electron Transport System Disruption

A key cytotoxic mechanism of Fosfestrol Sodium, mediated by its active form DES, is the disruption of the mitochondrial electron transport chain (ETC). The active metabolites of Fosfestrol have been shown to specifically inhibit the electron flow within the bc1-complex, also known as Complex III. nih.govannualreviews.org This complex is a critical component of the ETC, responsible for transferring electrons from ubiquinone to cytochrome c. nih.govbiorxiv.org By inhibiting this step, DES effectively halts the process of oxidative phosphorylation, which is a primary pathway for ATP generation in the cell. bioscientifica.comnih.gov This disruption of cellular energy production is a significant contributor to the compound's direct cytotoxic effects on cancer cells. Studies have also noted that long-term treatment with stilbene (B7821643) estrogens like DES can lead to a significant increase in the transcript levels of mitochondrial genes, such as Cytochrome c oxidase subunit III (COIII), indicating a profound impact on mitochondrial function. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

Fosfestrol Sodium, through its conversion to DES, is a potent inducer of programmed cell death, or apoptosis, in cancer cells. nih.govijpsonline.com This effect is achieved through the modulation of several key apoptotic signaling pathways. Evidence suggests that DES can induce apoptosis through mechanisms that are independent of estrogen receptors. nih.gov

One of the primary ways DES triggers apoptosis is by affecting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Studies have shown that treatment with DES can up-regulate the expression of pro-apoptotic genes like bad, bax, bcl-x, and down-regulate the protective, anti-apoptotic protein Bcl-2. diethylstilbestrol.co.uknih.gov Overexpression of Bcl-2 can prevent DES-induced apoptosis, highlighting its importance in this process. researchgate.netnih.gov The downregulation of Bcl-2 weakens the protection of the mitochondrial membrane, leading to increased permeability and the activation of the caspase cascade, including key executioner caspases like caspase-3 and caspase-7, which dismantle the cell. diethylstilbestrol.co.ukmdpi.com Flow cytometry results have confirmed that Fosfestrol treatment leads to a large proportion of cells entering the apoptotic stage, showing nuclear condensation and fragmentation. ijpsonline.comijpsonline.com

Gene Expression and Proteomic Alterations in Cellular Models Investigated with Fosfestrol Sodium

Investigations into the cellular response to Fosfestrol's active metabolite, DES, have revealed significant alterations at the gene and protein levels, particularly in prostate cancer cell models. These changes underscore the compound's multi-faceted mechanism of action.

Quantitative proteomic studies using techniques like 2D-DIGE and iTRAQ on the 22RV1 prostate cancer cell line identified numerous proteins whose expression was altered by DES exposure. nih.govauajournals.orgresearchgate.net A significant portion of these proteins were implicated in apoptosis and cellular redox processes, with many having a predicted mitochondrial location. nih.govnih.gov This finding aligns with the observed disruption of mitochondrial function and induction of apoptosis. For instance, proteomic analysis confirmed the overexpression of Ornithine-Oxo-Acid Transaminase (OAT) and Heat shock protein beta-1 (HSPB1), both of which are implicated in the progression of prostate cancer. auajournals.orgresearchgate.net

On the gene expression level, cDNA microarray analysis showed that DES treatment down-regulated a host of genes involved in cell attachment, cell cycle, intracellular signaling, and cell proliferation in both LNCaP and PC-3 prostate cancer cells. nih.gov However, the expression of Insulin-like growth factor-binding protein 6 (IGFBP-6) was found to be significantly upregulated at both the mRNA and protein level in androgen-independent PC-3 cells, suggesting its involvement in the direct inhibitory effects of DES. nih.gov Further studies using cDNA macroarrays identified the upregulation of 16 apoptosis-associated genes, including p53, p21, mdm2, and several caspases, following DES treatment. diethylstilbestrol.co.uk

| Protein/Gene | Cell Line | Observed Alteration | Associated Process | Reference |

|---|---|---|---|---|

| Ornithine-Oxo-Acid Transaminase (OAT) | 22RV1 | Overexpression | Metabolism, Prostate Cancer Progression | auajournals.orgresearchgate.net |

| Heat shock protein beta-1 (HSPB1) | 22RV1 | Overexpression | Stress Response, Apoptosis Regulation | auajournals.orgresearchgate.net |

| Insulin-like growth factor-binding protein 6 (IGFBP-6) | PC-3 | Upregulation | Inhibition of Cell Proliferation | nih.gov |

| p53 | Mouse Kidney/Uterus | Upregulation | Apoptosis, Cell Cycle Regulation | diethylstilbestrol.co.uk |

| p21 | Mouse Kidney/Uterus | Upregulation | Cell Cycle Arrest | diethylstilbestrol.co.uk |

| Bcl-2 | PC-3 | Decreased Protein Levels (via antisense) | Apoptosis Regulation | nih.gov |

Structure-Activity Relationship (SAR) Studies of Fosfestrol Sodium and its Analogs

The biological activity of Fosfestrol and its analogs is intrinsically linked to their chemical structure. As a prodrug, Fosfestrol itself is inactive until its phosphate groups are cleaved to release the active diethylstilbestrol (DES). gpatindia.com SAR studies have primarily focused on DES and its derivatives to understand the structural requirements for both estrogenic and cytotoxic activity.

Preclinical Pharmacological Investigations of Fosfestrol Sodium in Research Models

In Vitro Cellular Model Systems for Fosfestrol (B1227026) Sodium Research

In vitro models are fundamental tools in pharmacological research, offering controlled environments to study the direct effects of compounds on cells.

Established cancer cell lines are a cornerstone of anticancer drug screening. Studies have demonstrated that fosfestrol and its active metabolite, diethylstilbestrol (B1670540) (DES), are cytotoxic to both hormone-dependent and hormone-independent prostate cancer cells. google.com Research using the human prostate cancer cell lines LNCaP (androgen-sensitive) and DU-145 (androgen-independent) confirmed the direct cytotoxic effects of both fosfestrol and DES. google.com

The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. In one study, the IC50 values for fosfestrol and its active form were determined in these cell lines. google.com

Table 1: In Vitro Cytotoxicity (IC50) of Fosfestrol and Diethylstilbestrol (DES) Data sourced from patent literature detailing cytotoxicity assays.

| Cell Line | Compound | IC50 (µM) |

| LNCaP | Fosfestrol | 211 |

| Diethylstilbestrol | 14 | |

| DU-145 | Fosfestrol | 205 |

| Diethylstilbestrol | 18 |

This table is interactive. Click on the headers to sort the data.

Further investigations into the delivery of fosfestrol using novel formulations have shown enhanced cytotoxicity. ijpsonline.comijpsonline.com For instance, fosfestrol loaded into cubosomes, a type of nanoparticle delivery system, exhibited significantly greater cytotoxicity against LNCaP cells compared to the plain drug. ijpsonline.comijpsonline.com The IC50 value for plain fosfestrol was found to be 22.37±1.82 µg/ml, whereas the cubosomal formulation had a much lower IC50 of 8.30±0.62 µg/ml. ijpsonline.comijpsonline.com This enhanced effect is attributed to increased intracellular uptake of the nano-formulation. ijpsonline.com The primary mechanism of cell death induced by fosfestrol in these models is apoptosis. ijpsonline.comijpsonline.com Flow cytometry analysis revealed that treatment with fosfestrol cubosomes led to a large proportion of cancer cells entering the apoptotic stage, characterized by nuclear condensation and breakup. ijpsonline.comijpsonline.com

Primary cell cultures involve isolating cells directly from patient tumor tissue and growing them in the laboratory. scielo.org.mx These models are considered highly relevant as they retain the molecular characteristics and heterogeneity of the original tumor more closely than immortalized cell lines. scielo.org.mx This approach allows for the evaluation of drug responses on cells that are genetically similar to the tumor in the patient, which can help in designing personalized therapeutic strategies. scielo.org.mx Methods for establishing primary cultures include growing cells from tumor explants, where small pieces of the tumor are allowed to attach to a culture dish, and the cells grow out from the tissue. scielo.org.mx While primary cultures of prostate, breast, and lung cancer have been successfully established for drug testing, specific published research focusing on the effects of fosfestrol sodium in these particular models is not widely documented in available literature. scielo.org.mx

To better mimic the complex three-dimensional environment of a tumor in vivo, researchers have developed advanced in vitro models such as 3D cultures and organoids. fluigent.comljmu.ac.uk Organoids are self-organizing structures derived from stem cells that can recapitulate the architecture and function of an organ. ljmu.ac.uk For prostate cancer research, 3D epithelial organoids can form structures that resemble the glandular tissue of the prostate, providing a more physiologically relevant model for studying cancer progression and therapy response. fluigent.com The use of dynamic culture systems, such as passive microfluidic platforms, can further enhance the growth and drug response of these organoids compared to static conditions. nih.gov

While these advanced models are increasingly used for testing standard chemotherapeutics and targeted drugs, specific studies detailing the investigation of fosfestrol sodium in prostate cancer organoids or other 3D culture systems are limited. nih.govtechnologynetworks.com However, research into advanced formulations, such as the development of fosfestrol cubosomes, represents a step towards more sophisticated in vitro testing, with results suggesting improved efficacy. ijpsonline.comresearchgate.net The application of organoid technology is a promising future direction for the preclinical evaluation of fosfestrol and its derivatives. technologynetworks.com

In Vivo Non-Human Research Models for Mechanistic and Pharmacological Studies

In vivo models are crucial for understanding how a drug behaves in a whole, living system, providing insights into its pharmacokinetics, efficacy, and interaction with various biological systems.

Rodent models, primarily rats and mice, are widely used in cancer research. Pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion of fosfestrol. Research has also explored the broader hormonal effects of estrogens in rodents. For example, the administration of estradiol (B170435) (the class of hormone to which fosfestrol belongs) in rats was shown to alter the cell cycle of prostate epithelial cells, increasing the proportion of cells in the S and G2/M phases, and inducing DNA damage and apoptosis. mdpi.com

More specifically, fosfestrol sodium has been investigated in a mouse model of multiple myeloma, demonstrating its potential application beyond prostate cancer. nih.gov In silico docking studies have also proposed evaluating fosfestrol's efficacy in mouse models of non-small cell lung cancer (NSCLC) with specific mutations. These studies underscore the utility of rodent models in defining the therapeutic potential and mechanistic pathways of fosfestrol.

Beyond rodents, other animal models, including various vertebrates and invertebrates, can serve as valuable tools in biomedical research. nih.gov Invertebrate models like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) are often used for genetic and developmental studies due to their simple systems and rapid life cycles. nih.gov In some areas of research, functional differences have been noted between vertebrates and invertebrates; for example, amiloride-sensitive sodium absorption shows distinct characteristics in the leech compared to vertebrates. nih.gov However, based on available scientific literature, the use of non-rodent vertebrate or invertebrate models specifically for the mechanistic investigation of fosfestrol sodium appears to be limited or not extensively reported.

Investigation of Systemic and Tissue-Specific Biochemical Effects in Animal Models

Preclinical research in animal models has been crucial in elucidating the systemic and tissue-specific biochemical effects of fosfestrol sodium. As a prodrug, fosfestrol is metabolized into its active form, diethylstilbestrol (DES), which is responsible for its primary pharmacological actions. Investigations have focused on its influence on hormonal regulation, tissue-specific enzyme activity, and other cellular biochemical processes.

A primary systemic effect of fosfestrol, mediated by DES, is the profound suppression of androgen production. Studies in adult rat models have demonstrated that in vivo administration of DES for as little as 8 to 48 hours leads to a significant decrease in both basal and stimulated testosterone (B1683101) production by Leydig cells in the testes. nih.gov This suppression is a cornerstone of its therapeutic action in androgen-dependent conditions. The mechanism involves the inhibition of the hypothalamic-pituitary-gonadal axis, with DES treatment in preclinical models leading to significant reductions in serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH). oup.com

Tissue-specific biochemical alterations have been observed in various organs, including the liver and spleen. In female rat models, long-term administration of DES was found to increase the activity of the liver enzyme alanine (B10760859) aminotransferase (ALT). researchgate.net Furthermore, studies in male golden hamsters have revealed that DES exposure can alter the antioxidant balance within the spleen and systemically in the blood. mdpi.com Specifically, a notable decrease in the activity of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), was recorded, alongside an increase in malondialdehyde (MDA), a marker for lipid peroxidation. mdpi.com

At a cellular level, DES has been shown to inhibit the enzyme telomerase in prostate cancer cell lines, a mechanism that could contribute to its direct cytotoxic effects. researchgate.net Additionally, research in mouse models has indicated that DES can induce genotoxic damage, highlighting its impact on fundamental cellular biochemical processes. scielo.br Some studies also suggest that DES can influence the activity of alkaline phosphatase, an enzyme relevant to the activation of fosfestrol itself in target tissues like the prostate. nih.govresearchgate.net

The following tables present data from preclinical animal studies, detailing the specific biochemical changes observed following the administration of fosfestrol's active metabolite, DES.

Table 1: Effect of Diethylstilbestrol (DES) on Testosterone Production in Rat Leydig Cells

This table details the in vitro testosterone production by two different populations of Leydig cells isolated from adult rats after in vivo treatment with DES. The data illustrates a time-dependent inhibition of testosterone synthesis.

Source: Data synthesized from findings reported on the temporal effects of DES administration in vivo on testosterone production in rat Leydig cells. nih.gov

Table 2: Effect of Diethylstilbestrol (DES) on Antioxidant Enzyme Activity in Hamsters

This table shows the percentage change in the activity of antioxidant enzymes and a lipid peroxidation marker in the spleen and peripheral blood of male golden hamsters following exposure to DES, compared to a control group.

Source: Data derived from a study on the effects of DES on the spleen in male golden hamsters. mdpi.com

Table 3: Effect of Diethylstilbestrol (DES) on Liver and Serum Biochemistry in Rats

This table summarizes the effects of chronic (3-month) administration of DES on specific biochemical markers in the liver and serum of female rats.

Source: Findings based on research into the hormone-related effects of chronic DES administration on the female rat liver. researchgate.net

Analytical Methodologies for Fosfestrol Sodium and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification of Fosfestrol (B1227026) Sodium

Chromatography is a cornerstone for the analysis of fosfestrol sodium and its related compounds, allowing for the separation of the parent drug from its metabolites and other matrix components. High-performance liquid chromatography, gas chromatography, and liquid chromatography-mass spectrometry are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Applications and Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of fosfestrol sodium in bulk drug and pharmaceutical formulations. wjpr.netrjptonline.org HPLC methods are also capable of measuring fosfestrol and its metabolites, such as diethylstilbestrol (B1670540) (DES), in biological matrices like plasma. nih.gov

Method development for fosfestrol analysis typically involves reverse-phase chromatography. A common setup includes a C18 column with UV detection. For instance, a validated method for estimating fosfestrol in bulk and pharmaceutical dosage forms uses a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water (1:1 ratio) and UV detection at a wavelength of 243 nm. wjpr.net Another approach for the determination of fosfestrol and three of its metabolites in plasma involves a homogeneous ion-pair extraction technique prior to detection by HPLC with a UV detector. nih.gov This method was sensitive enough to measure plasma levels in the lower microgram range. nih.gov

The Japanese Pharmacopoeia specifies an HPLC method for the assay of fosfestrol tablets using an octadecylsilanized silica (B1680970) gel column. nihs.go.jp The mobile phase is a mixture of a potassium dihydrogenphosphate solution, acetonitrile (B52724), and tetrabutylammonium (B224687) hydroxide (B78521) solution, with detection by UV absorbance. nihs.go.jp

Table 1: Example of HPLC Method Parameters for Fosfestrol Sodium Analysis

| Parameter | Specification | Source |

| Column | Octadecylsilanized silica gel (C18) | nihs.go.jp |

| Mobile Phase | Methanol:Water (1:1) or Potassium dihydrogenphosphate/Acetonitrile/Tetrabutylammonium hydroxide | wjpr.netnihs.go.jp |

| Detection | UV Spectrophotometer | nih.gov |

| Wavelength | 243 nm | wjpr.net |

| Flow Rate | 1.1 mL/min (example for similar compounds) | researchgate.net |

| Column Temperature | ~25°C | nihs.go.jp |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of stilbene (B7821643) compounds, including the active metabolite of fosfestrol, diethylstilbestrol (DES). researchgate.netnih.gov Due to the low volatility of these compounds, derivatization is a necessary step before GC-MS analysis. researchgate.netmdpi.com

One developed method for determining residual stilbenes like DES, dienestrol (B18971), and hexestrol (B1673224) in animal tissues involves solid-phase extraction (SPE) for cleanup, followed by derivatization and GC-MS analysis. researchgate.net The analytes were detected by a mass spectrometer with an electron impact (EI) source in selected ion monitoring (SIM) mode. researchgate.net Another approach utilizes pentafluorobenzyl bromide for derivatization, which allows for detection at the sub-picogram level using GC with negative-ion chemical ionization mass spectrometry. researchgate.net

GC-MS has been modified for pharmacokinetic studies to conduct dual assays for DES. One assay is a direct measurement, while the second is performed after hydrolysis with alkaline phosphatase to determine the amount of phosphorylated DES present. researchgate.net This combination of techniques allows for a more comprehensive understanding of the drug's behavior in biological systems. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become preferred methods for the analysis of estrogens and their metabolites due to their high sensitivity and selectivity. nih.govmdpi.com These techniques are particularly valuable for determining trace levels of compounds like DES in complex matrices such as environmental water, milk, and finfish tissues. nih.govrsc.orgnih.gov

A simple and sensitive LC-MS method for determining DES, dienestrol, and hexestrol uses an ODS (octadecylsilane) column with a methanol/water mobile phase. rsc.org Detection is achieved with electrospray ionization (ESI) in the negative ion mode. rsc.orgeeer.org This method achieved limits of detection in the range of 0.05 to 0.10 ng/L. rsc.org For the analysis of stilbene residues in finfish, an LC-MS/MS method was developed involving extraction with acetonitrile and cleanup with silica solid-phase extraction columns. nih.gov

LC-MS/MS is also employed for the determination of estrogen residues in foods of animal origin, highlighting its importance in food safety control. govtlab.gov.hk The combination of liquid chromatographic separation with the specificity of tandem mass spectrometry provides robust and reliable quantification at very low levels. govtlab.gov.hkcaa.go.jp

Spectroscopic and Electrophoretic Methods for Characterization and Analysis

Spectroscopic methods are fundamental for both the quantification and structural elucidation of fosfestrol sodium. UV-Visible spectroscopy is a straightforward technique for routine quantification, while Nuclear Magnetic Resonance provides detailed structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and reproducible method for the estimation of fosfestrol in bulk and pharmaceutical dosage forms. wjpr.net The method is based on the measurement of light absorption by the analyte.

Research has shown that fosfestrol sodium exhibits a maximum absorption wavelength (λmax) at 243 nm in a solvent mixture of methanol and water (1:1 ratio). wjpr.netwisdomlib.org This wavelength is used for quantitative analysis. wisdomlib.org A validated UV spectrophotometric method demonstrated good linearity over a concentration range of 5-40 μg/ml, with a correlation coefficient of 0.999. wjpr.net The accuracy of such methods is often confirmed through recovery studies. wisdomlib.org In some analytical procedures, such as capillary electrophoresis, the absorbance is monitored at a slightly different wavelength, for example, 240 nm. researchgate.net

Table 2: Validation Parameters of a UV Spectrophotometric Method for Fosfestrol

| Parameter | Result | Source |

| λmax | 243 nm | wjpr.netwisdomlib.org |

| Linearity Range | 5-40 µg/ml | wjpr.netwisdomlib.org |

| Correlation Coefficient (r²) | 0.999 | wjpr.net |

| Limit of Detection (LOD) | 0.07352 µg/ml | wjpr.netwisdomlib.org |

| Limit of Quantification (LOQ) | 0.2228 µg/ml | wjpr.netwisdomlib.org |

| Average Recovery | 99.965% | wisdomlib.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including fosfestrol and its derivatives. researchgate.netd-nb.info It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as phosphorus-31 (³¹P).

As an organophosphorus compound, ³¹P NMR spectroscopy is particularly relevant for characterizing the phosphate (B84403) groups of fosfestrol sodium. nih.gov The chemical shift and coupling constants in ³¹P NMR spectra can confirm the presence and structure of the phosphate esters. For instance, ³¹P NMR has been used to study the interaction of other organophosphorus compounds and stilbene derivatives in biological systems. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are used to elucidate the stilbene backbone of the molecule. slideshare.net In one study, the structural confirmation of fosfestrol was performed using techniques including NMR as part of the characterization of drug-loaded cubosomes. researchgate.net Furthermore, in the synthesis of novel bis-phosphoryl-bridged stilbenes, both ¹H NMR and ³¹P NMR spectra were used to estimate the integral ratio of the resulting isomers. acs.org The versatility of NMR makes it a powerful technique for confirming the molecular integrity and structure of fosfestrol in research settings. d-nb.infonih.gov

Capillary Electrophoresis (CE) Techniques for Analysis

In the realm of pharmaceutical analysis, Capillary Electrophoresis (CE) has emerged as a powerful technique for the determination of fosfestrol. smolecule.com This method is noted for its high sensitivity, minimal solvent consumption, and rapid analysis times. smolecule.com A specific CE method has been developed and reported for the first time for the quantitative analysis of fosfestrol in pharmaceutical formulations. nih.govresearchgate.net

The optimization of this technique involved studying several parameters, including the concentration of the carrier ion, the volume of the sample injected, and the applied voltage. nih.govresearchgate.net Researchers selected a 10 mM sodium tetraborate (B1243019) solution as the optimal carrier electrolyte. nih.govresearchgate.net For sample introduction, hydrodynamic injection was employed by applying a 20 mmHg vacuum for a duration of 1 second. nih.govresearchgate.net The separation was achieved with a driving voltage of 30 kV, and the analyte's absorbance was monitored at a wavelength of 240 nm. nih.govresearchgate.net Under these specific conditions, the migration time for fosfestrol was determined to be 6.6 minutes. nih.govresearchgate.net

The developed CE method demonstrated excellent performance characteristics. Linearity was established in the concentration range of 3 to 150 mg/L, with a detection limit of 1 mg/L. nih.govresearchgate.net The method also proved to be adequately precise, with a relative standard deviation (s(r)) of 2.8% at a fosfestrol concentration of 100 mg/L (based on 10 replicate analyses) without requiring an internal standard. nih.govresearchgate.net The results obtained using this CE method were in good agreement with those from the reference method provided by the United States Pharmacopeia (USP). nih.govresearchgate.net

Table 1: Optimized Parameters for Capillary Electrophoresis Analysis of Fosfestrol

Biochemical and Immunoassays for Prodrug Activation and Metabolite Detection in Research

Fosfestrol is a phosphomonoester prodrug that is designed to be converted in vivo to its active metabolite, diethylstilbestrol (DES), which is a synthetic non-steroidal estrogen. nih.govr-biopharm.com This conversion process, often facilitated by enzymes like alkaline and acid phosphatases, is a critical area of study. nih.gov To investigate this prodrug activation and quantify the resulting active metabolite, researchers utilize various biochemical and immunoassay techniques. r-biopharm.combiosynth.com

Immunoassays, which rely on the specific binding between an antibody and an antigen, are particularly well-suited for detecting and quantifying DES in various biological matrices. r-biopharm.comnih.gov Several types of immunoassays have been developed for this purpose:

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA has been established for the quantitative analysis of DES in samples like tissue and urine. r-biopharm.com In this format, free DES from a sample competes with a DES-horseradish peroxidase (HRP) conjugate for a limited number of antibody binding sites pre-coated on a microtiter plate. r-biopharm.com The amount of bound enzyme conjugate is inversely proportional to the DES concentration in the sample and is visualized by adding a substrate that produces a colored product. r-biopharm.com

Fluorescence Immunoassay (FIA): A highly sensitive direct competitive fluorescence immunoassay has been developed for DES detection. scientific.net This assay uses a biotin-streptavidin amplification system to achieve a very low detection limit. scientific.net

Chemiluminescence Enzyme Immunoassay (CLEIA): An ultra-sensitive indirect competitive CLEIA provides another robust method for screening DES. tandfonline.com This assay demonstrated a low detection limit of 0.0068 ng/mL and a linear range from 0.028 ng/mL to 3.60 ng/mL. tandfonline.com Its sensitivity was noted to be 20–30 times higher than that of comparable ELISA methods. tandfonline.com

Immunochromatographic Assay (ICA): For rapid screening, a competitive ICA strip has been developed for the simultaneous detection of DES and estradiol (B170435) in samples. nih.gov This method provides a visual detection limit for DES within minutes, making it suitable for high-throughput screening applications. nih.gov

These assays are invaluable research tools for studying the metabolic fate of fosfestrol and understanding the concentration and distribution of its active form, DES.

Table 2: Comparison of Immunoassay Techniques for Diethylstilbestrol (DES) Detection

Method Validation and Quality Control in Academic Research Assays

The validation of analytical methods is a critical requirement in academic research to ensure that the data generated are reliable, reproducible, and accurate. rjptonline.orgjazindia.com For assays involving fosfestrol and its metabolites, validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). jazindia.comrjptonline.org This process involves evaluating several key performance parameters.

For the capillary electrophoresis method used to analyze fosfestrol, validation included assessments of linearity, detection limit, and precision. nih.govresearchgate.net The method demonstrated a linear relationship between concentration and response within a defined range (3-150 mg/L) and a low limit of detection (1 mg/L). researchgate.net Precision was confirmed by a low relative standard deviation (2.8%), and accuracy was verified by comparing the results to a pharmacopeial method and through recovery studies, which showed average recoveries between 99.2% and 101.2%. researchgate.netresearchgate.net

Similarly, immunoassays for the metabolite diethylstilbestrol undergo rigorous validation. The CLEIA method was evaluated for its precision, with mean coefficients of variation for intra-assay and inter-assay measurements being 6.2% and 8.0%, respectively. tandfonline.com The accuracy of this assay was determined by analyzing spiked samples, with recoveries ranging from 68.5% to 92.5%. tandfonline.com Specificity is another crucial parameter, assessed through cross-reactivity studies. The CLEIA showed minimal cross-reactivity with structurally related stilbenes like dienestrol (7.1%) and hexestrol (2.8%), and negligible cross-reactivity with other hormones, confirming its suitability for the specific detection of DES. tandfonline.com

Quality control in academic research involves the routine application of these validated methods, often including the analysis of quality control samples at different concentrations alongside unknown samples to monitor the performance of the assay over time.

Table 3: Summary of Validation Parameters for Fosfestrol and DES Analytical Methods

Mentioned Compounds

Table 4: List of Compounds

Computational and Theoretical Studies on Fosfestrol Sodium

Molecular Modeling and Docking Simulations of Fosfestrol (B1227026) Sodium and Metabolite Interactions with Biological Targets

Computational methods, particularly molecular modeling and docking simulations, are pivotal in understanding the interaction of fosfestrol sodium and its active metabolite, diethylstilbestrol (B1670540) (DES), with their biological targets. Fosfestrol itself is a prodrug that is metabolized into the active estrogenic compound, DES. patsnap.com The primary targets for DES are the estrogen receptors (ER), specifically ERα and ERβ. patsnap.com

Molecular docking studies are employed to predict the binding orientation and affinity of ligands to their receptor targets. For instance, computational models of the human estrogen receptor's ligand-binding domain have been developed based on crystallographic data. aacrjournals.org These models are used to simulate the docking of DES. The binding of an agonist like DES induces a specific conformational change in the receptor, particularly in a region known as helix 12. aacrjournals.org This change allows for the recruitment of coactivator proteins, which is a crucial step in initiating gene transcription. patsnap.comaacrjournals.org

Simulations can differentiate between agonist and antagonist binding. While agonists like DES promote a conformation that facilitates coactivator binding, antagonists induce a different structure where helix 12 prevents this interaction, thereby inhibiting the receptor's activity. aacrjournals.orgresearchgate.net Docking simulations have been used to compare the binding of various estrogenic compounds, including DES, to both the agonist and antagonist conformations of ERα. researchgate.net

Beyond estrogen receptors, computational studies can explore interactions with other potential targets. For example, the active metabolite DES has been investigated for its binding affinity towards β-tubulin, suggesting a mechanism of action that could contribute to its cytotoxic effects. researchgate.net

In Silico Approaches for Predicting Biological Activity and Prodrug Transformation Kinetics

In silico methods are instrumental in predicting the biological activities and pharmacokinetic properties of drug candidates, including the transformation of prodrugs like fosfestrol sodium. These computational tools can forecast a range of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

For fosfestrol, a key in silico prediction relates to its conversion into the active form, diethylstilbestrol (DES). Fosfestrol is a phosphorylated prodrug designed to improve properties such as aqueous solubility. researchgate.net The transformation from the diphosphate (B83284) prodrug to the active DES primarily occurs through enzymatic hydrolysis. patsnap.com While specific kinetic models for fosfestrol's transformation are not extensively detailed in the provided results, general principles of prodrug design aim for rapid conversion at the target site. slideshare.net

In silico models can predict the permeability of compounds across biological membranes, such as the intestinal epithelium, which is a key factor in oral absorption. researchgate.net For example, predictive equations for apparent permeability coefficients (Papp) can be developed using physicochemical properties estimated from the compound's structure. researchgate.net Such models are valuable for assessing the potential oral bioavailability of drugs and their prodrugs. researchgate.net

Furthermore, in silico tools are used to generate bioactivity profiles by screening a compound against multiple targets. nih.gov This can help in predicting not only the primary therapeutic effects but also potential off-target interactions that might lead to adverse effects. nih.gov The process often involves generating molecular descriptors and using them to build predictive models. slideshare.net Physiologically based pharmacokinetic (PBPK) modeling is a more advanced in silico technique that simulates the fate of a drug in the body by integrating physiological, biochemical, and drug-specific information. tandfonline.com These models can predict drug concentrations in various tissues over time and can account for transporter-mediated processes and metabolic pathways. tandfonline.com

Table 1: Predicted Interactions and Properties from In Silico Studies

| Compound/Metabolite | Biological Target | Predicted Interaction/Property | Computational Method |

| Diethylstilbestrol (DES) | Estrogen Receptor α (ERα) | Agonist binding, inducing conformational change for coactivator recruitment. patsnap.comaacrjournals.org | Molecular Docking aacrjournals.org |

| Diethylstilbestrol (DES) | Estrogen Receptor α (ERα) | Differentiation between agonist and antagonist binding modes. researchgate.net | Molecular Docking researchgate.net |

| Fosfestrol | General | Improved aqueous solubility and affinity. researchgate.net | Prodrug Design Principles researchgate.net |

| Diethylstilbestrol (DES) | β-tubulin | Potential binding affinity. researchgate.net | Molecular Docking researchgate.net |

| Various Chemicals | Intestinal Epithelium (Caco-2 cells) | Prediction of oral absorption based on permeability. researchgate.net | Permeability Prediction Models researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Fosfestrol Sodium and Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. slideshare.netamu.edu.az This approach is fundamental in drug design for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. amu.edu.az

For estrogens and their analogs, QSAR studies have identified key structural features essential for binding to the estrogen receptor (ER). These studies reveal that the activity of a compound is often dependent on the presence of specific structural motifs. nih.gov The more of these key features a chemical possesses, the higher its binding affinity for the ER is likely to be. nih.gov

QSAR models are built by developing mathematical equations that relate physicochemical properties—such as lipophilicity (log P), electronic effects (e.g., Hammett constants), and steric parameters—to the biological response. slideshare.net These models allow for the prediction of the activity of new, untested compounds. slideshare.net

While a specific QSAR study focused solely on fosfestrol was not found in the search results, the principles of QSAR are directly applicable to its active form, diethylstilbestrol (DES), and other stilbene (B7821643) analogs. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) analyze the steric and electrostatic fields around a series of aligned molecules to create a predictive model. This can identify regions where modifications to the molecular structure would likely increase or decrease biological activity. slideshare.net

The application of QSAR extends to predicting various endpoints, including binding affinities to receptors like ERα and ERβ, and potential off-target effects. nih.govnih.gov The development of QSAR models is an integral part of the broader effort in medicinal chemistry to rationally design more effective and safer drugs. amu.edu.az

Table 2: Principles and Applications of QSAR in Estrogenic Compound Design

| QSAR Principle/Method | Description | Application to Estrogenic Compounds |

| Core Concept | Correlates chemical structure with biological activity using mathematical models. slideshare.netamu.edu.az | Predicting the estrogenic activity of synthetic compounds like DES and its analogs. nih.gov |

| Physicochemical Descriptors | Uses parameters like lipophilicity (log P), electronic, and steric effects. slideshare.net | Identifying key structural features required for high-affinity binding to estrogen receptors. nih.gov |

| Hansch Analysis | A classic QSAR method that uses substituent constants in its equations. slideshare.net | Could be used to model the activity of a series of DES analogs with different substituents. |

| 3D-QSAR (e.g., CoMFA) | Analyzes 3D steric and electrostatic fields of molecules to model activity. slideshare.net | To identify favorable regions for modification on the stilbene scaffold to improve ER binding or selectivity. |

| Predictive Modeling | Aims to predict the activity of untested compounds based on their structure. slideshare.net | Screening virtual libraries of fosfestrol analogs to prioritize synthesis and testing. |

Future Directions and Emerging Research Avenues for Fosfestrol Sodium

Elucidation of Novel and Underexplored Mechanistic Pathways of Fosfestrol (B1227026) Sodium Action

Fosfestrol Sodium's primary mechanism is recognized as its conversion to the active metabolite, diethylstilbestrol (B1670540) (DES), which then acts as an estrogen receptor agonist. gpatindia.comwikipedia.org This leads to the suppression of testosterone (B1683101) production by inhibiting the hypothalamic-pituitary-gonadal axis. However, emerging research points to additional, less-understood pathways that contribute to its effects.

A significant area of investigation is the direct cytotoxic action of DES metabolites. nih.gov Research suggests that these active metabolites can disrupt mitochondrial function by inhibiting the electron flow from Ubiquinone to Cytochrome C1. nih.gov This disruption of the mitochondrial electron transport chain is a key event that can trigger apoptosis, or programmed cell death, in cancer cells. This cytotoxic action is distinct from its hormonal effects and suggests that Fosfestrol could have a dual mechanism: hormonal suppression and direct cell-killing. Further research is needed to fully delineate the specific molecular interactions within the mitochondria and how this pathway can be selectively exploited.

Another potential avenue is the upregulation of transforming growth factor-beta (TGF-β), which is known to have a direct cytotoxic effect on prostatic cancer cells and induce apoptosis. nih.gov Elucidating the precise signaling cascade initiated by Fosfestrol's metabolites that leads to TGF-β upregulation could reveal new therapeutic targets and strategies.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Fosfestrol Sodium Research

The application of "omics" technologies represents a significant frontier in understanding the comprehensive biological impact of Fosfestrol Sodium. While specific studies integrating these technologies with Fosfestrol are still emerging, their potential is vast. Recently developed 'omics' approaches are anticipated to be instrumental in identifying new potential targets for predicting drug response. tandfonline.com

Transcriptomics: Using techniques like DNA microarrays and RNA-Seq, researchers can analyze the complete set of RNA transcripts in a cell after exposure to Fosfestrol. slideshare.net This could reveal the full spectrum of genes whose expression is altered, moving beyond the known effects on androgen-responsive genes. It could identify novel signaling pathways affected by the drug and provide insights into mechanisms of resistance.

Proteomics: This involves the large-scale study of proteins. By analyzing the proteome of cells treated with Fosfestrol, scientists could identify changes in protein expression, post-translational modifications, and protein-protein interactions. This could help map the downstream effects of estrogen receptor activation or mitochondrial disruption, potentially uncovering new biomarkers of drug activity.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a cell or organism. In Fosfestrol research, metabolomics could be used to track the conversion of the prodrug to its active metabolites in different tissues and to understand how it alters the metabolic landscape of cancer cells, potentially identifying metabolic vulnerabilities that could be targeted.

The integration of these omics platforms could provide a holistic view of Fosfestrol's mechanism of action and help in developing more personalized therapeutic approaches in the future.

Development of Advanced Research Tools and Methodologies for Studying Fosfestrol Sodium

Innovation in research tools is critical for advancing the study of Fosfestrol Sodium, from drug delivery systems to analytical techniques.

A notable development is the creation of Fosfestrol cubosomes , an advanced drug delivery system. ijpsonline.comijpsonline.com Cubosomes are nanostructured lipid particles that can encapsulate drugs, potentially improving their solubility and bioavailability. ijpsonline.comijpsonline.com Research has focused on developing Fosfestrol cubosomes to enhance its efficacy. ijpsonline.comijpsonline.com Studies have shown that these formulations exhibit significantly higher cytotoxicity against prostate cancer cells (LNCaP) in vitro compared to the plain drug. ijpsonline.com This is attributed to the improved delivery and cellular uptake of the compound. ijpsonline.comijpsonline.com

| Parameter | Finding |

|---|---|

| Mean Vesicle Size | 183.6 ± 3 nm |

| Polydispersity Index | 0.248 ± 0.030 |

| Zeta Potential | -24.6 ± 2.54 mV |

| Entrapment Efficiency | 94.48% ± 4.54% |

| Drug Release (after 3h) | 93.48% ± 3.64% |

| IC50 in LNCaP cells (Cubosomes) | 8.30 ± 0.62 µg/ml |

| IC50 in LNCaP cells (Plain Fosfestrol) | 22.37 ± 1.82 µg/ml |

Furthermore, advanced analytical methodologies have been developed for the precise quantification of Fosfestrol in pharmaceutical formulations. These include:

Capillary Electrophoresis: A high-resolution separation technique that has been successfully used for the determination of Fosfestrol. researchgate.net

Flow Injection Analysis (FIA): New FIA methods have been reported for the rapid spectrophotometric determination of Fosfestrol. researchgate.netresearchgate.net One method uses on-line hydrolysis of the drug by alkaline phosphatase, followed by the detection of generated phosphate (B84403) ions. researchgate.net These techniques allow for high-throughput analysis, which is valuable for pharmaceutical research and quality control. researchgate.netresearchgate.net

Exploration of Fosfestrol Sodium in New Biological Contexts and Research Paradigms (excluding direct clinical applications)

Future research is set to explore Fosfestrol Sodium's activity beyond its traditional use, placing it in new biological and technological frameworks. The development of nanotechnology-based delivery systems, such as the cubosomes mentioned previously, represents a significant shift in the research paradigm. ijpsonline.comijpsonline.com These studies are not direct clinical trials but are fundamental research into reformulating the compound to enhance its biopharmaceutical properties. ijpsonline.comijpsonline.com The results show that developed Fosfestrol cubosomes could be a competent alternative for effective management, though further in vivo animal studies are required to establish efficacy. ijpsonline.comijpsonline.com

The use of specific cancer cell lines, such as the Lymph Node Carcinoma of the Prostate (LNCaP) cells, provides a controlled in vitro biological context to study the compound's effects at a cellular level. ijpsonline.comijpsonline.com In these studies, researchers have observed that Fosfestrol-treated LNCaP cells lose their normal morphology, shrink, and detach, indicating significant cytotoxic and apoptotic effects. ijpsonline.comijpsonline.com Flow cytometry analysis further confirmed that Fosfestrol cubosomes induce a remarkable level of apoptosis in these cells compared to controls. ijpsonline.com

Investigating these fundamental mechanisms in various cell models could uncover broader applications or principles of action for Fosfestrol and its metabolites, independent of its role in prostate cancer. This includes studying its impact on cell cycle regulation, apoptosis pathways, and mitochondrial health in diverse biological systems.

Q & A

Q. What are the key pharmacokinetic properties of Fosfestrol Sodium that influence its clinical efficacy in prostate cancer treatment?

Fosfestrol Sodium requires dephosphorylation to become pharmacologically active, a process critical for its estrogenic effects in androgen-dependent cancers. Methodologically, researchers should analyze its bioavailability using in vivo models (e.g., rodent pharmacokinetic studies) and measure serum concentrations via high-performance liquid chromatography (HPLC) . Key parameters include solubility (freely soluble in water), metabolic half-life, and tissue distribution patterns.

Q. How do researchers validate the chemical purity of Fosfestrol Sodium in preclinical formulations?

Purity testing involves multiple assays:

- Transparency and Clarity : Dissolve in ethanol and assess for particulates under standardized light conditions.

- Heavy Metal Contamination : Atomic absorption spectroscopy (AAS) for lead, mercury, and arsenic detection.

- Free Phosphate Content : Titration with ammonium molybdate to quantify unbound phosphate residues .

- Infrared Spectroscopy (IR) : Compare spectral peaks to reference standards for structural confirmation .

Q. What are the standard in vitro models for evaluating Fosfestrol Sodium’s anti-proliferative effects on prostate cancer cells?

Use androgen-sensitive cell lines (e.g., LNCaP or VCaP) treated with Fosfestrol Sodium at varying concentrations (e.g., 10–100 μM). Assess viability via MTT assays and monitor apoptosis markers (e.g., caspase-3 activation) . Include control groups with diethylstilbestrol (DES) to compare estrogenic potency .

Advanced Research Questions

Q. How can conflicting data on Fosfestrol Sodium’s efficacy in hormone-refractory prostate cancer be resolved?

Contradictions often arise from variability in patient cohorts or dosing regimens. To address this:

- Conduct a systematic review (e.g., PRISMA guidelines) of clinical trials from 2013–2023, focusing on endpoints like PSA reduction and survival rates .

- Perform subgroup analyses stratified by disease stage, prior therapies, and genetic markers (e.g., AR-V7 splice variants) .

- Use meta-regression to identify confounding variables (e.g., concurrent therapies) .

Q. What experimental designs are optimal for studying Fosfestrol Sodium’s off-target effects on non-prostate tissues?

- Toxicogenomic Profiling : RNA sequencing of liver and cardiovascular tissues in animal models to identify dysregulated pathways (e.g., lipid metabolism genes).

- Cross-Reactivity Assays : Screen Fosfestrol against estrogen receptor beta (ERβ) and GPER-1 using luciferase reporter systems .

- Longitudinal Cohort Studies : Monitor adverse events (e.g., thromboembolism) in clinical datasets with matched controls .

Q. Which analytical techniques are most reliable for quantifying Fosfestrol Sodium metabolites in human plasma?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize extraction protocols (e.g., solid-phase extraction) to isolate fosfestrol and its active metabolite, diethylstilbestrol diphosphate .

- Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 .

Methodological Guidance

Q. How should researchers design a dose-escalation study for Fosfestrol Sodium in combination therapies?

- Phase Ib Protocol : Start with 300 mg/day (IV) and escalate to 1200 mg/day, monitoring dose-limiting toxicities (DLTs) such as hepatotoxicity.

- Pharmacodynamic Biomarkers : Measure serum testosterone and LH levels weekly to assess hypothalamic-pituitary axis suppression .

- Statistical Power Analysis : Use Simon’s two-stage design to determine cohort size for efficacy signals (e.g., ≥30% PSA decline) .

Q. What strategies mitigate bias in retrospective analyses of Fosfestrol Sodium’s clinical outcomes?

- Propensity Score Matching : Balance covariates (e.g., age, Gleason score) between treatment and control groups.

- Sensitivity Analyses : Test robustness by excluding outliers or adjusting for immortal time bias .

- Blinded Endpoint Adjudication : Engage independent panels to verify progression-free survival (PFS) data .

Data Interpretation and Reporting

Q. How can researchers address limitations in Fosfestrol Sodium’s preclinical-to-clinical translatability?

- Comparative Oncology Models : Use patient-derived xenografts (PDXs) retaining human tumor stroma for better predictive validity .

- Biomarker-Driven Trials : Enrich cohorts with tumors expressing high AR or ERα levels to enhance response rates .

- Transparent Reporting : Disclose in vitro drug concentrations exceeding clinically achievable levels in publications .

Q. What frameworks support the integration of Fosfestrol Sodium into precision oncology pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.